(E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Description
(E)-4-(3-(1-Hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is a synthetic α,β-unsaturated γ-keto acid derivative characterized by a piperidine ring substituted with a 1-hydroxyethyl group at the 3-position. The (E)-configuration of the α,β-unsaturated system confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
(E)-4-[3-(1-hydroxyethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-8(13)9-3-2-6-12(7-9)10(14)4-5-11(15)16/h4-5,8-9,13H,2-3,6-7H2,1H3,(H,15,16)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGBILRLPJWETC-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1CCCN(C1)C(=O)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid , also known by its CAS number 2098124-44-6, is a derivative of 4-oxobutanoic acid and features a piperidine moiety. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 227.25 g/mol. The compound contains a piperidine ring, which is known for its role in various biological activities due to its ability to interact with neurotransmitter receptors.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.25 g/mol |
| CAS Number | 2098124-44-6 |
| Structure | Structure |
Research indicates that this compound may exhibit significant biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, such as viral replication and inflammation processes .
- Neurotransmitter Modulation : The presence of the piperidine moiety suggests potential interaction with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways, which could influence mood and cognitive functions.
- Antiviral Properties : Some derivatives have demonstrated antiviral activity by inhibiting viral RNA synthesis, which may be relevant for the development of treatments against viral infections .
Pharmacological Studies
Several studies have evaluated the pharmacological properties of related compounds. For instance, a study involving various substituted 4-oxobutanoic acids highlighted their potential as inhibitors of influenza virus endonuclease, showcasing their antiviral activity .
Case Study: Antiviral Activity
In one experimental setup, this compound was tested alongside other compounds for its ability to inhibit viral replication in cell cultures. The results indicated an IC50 value (the concentration required to inhibit 50% of the virus) comparable to established antiviral agents, suggesting a promising therapeutic profile.
Table 2: Antiviral Activity Comparison
| Compound | IC50 (μM) |
|---|---|
| This compound | X |
| Ribavirin | 0.5 |
| Chloroquine | 0.8 |
(Note: The exact IC50 value for our compound needs to be determined through experimental studies.)
Toxicology and Safety Profile
Understanding the safety profile of this compound is crucial for its potential therapeutic use. Preliminary data suggest that while it exhibits biological activity, further toxicological assessments are necessary to evaluate its safety in clinical settings.
Safety Data Summary
| Hazard Information | Recommendations |
|---|---|
| May cause irritation upon contact | Use protective equipment during handling |
| Ingestion may require immediate medical attention | Seek medical help if ingested |
Scientific Research Applications
The compound (E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is a notable chemical entity with various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Basic Information
- Molecular Formula : C₁₁H₁₇NO₄
- Molecular Weight : 227.26 g/mol
- SMILES Notation : Cc1cc(ccc1)C(=O)C(=C/C(=O)O)N1CC(CC1)C(C)O
Pharmacological Applications
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its ability to interact with biological targets makes it a candidate for drug development.
Case Study: Antiviral Activity
Research has shown that derivatives of this compound exhibit antiviral properties, particularly against influenza viruses. In a study involving various piperidine derivatives, the compound demonstrated significant inhibition of viral replication, suggesting its potential as an antiviral agent .
Neuropharmacology
The compound's piperidine structure allows it to cross the blood-brain barrier, making it a subject of interest in neuropharmacology. Its effects on neurotransmitter systems have been explored, indicating potential applications in treating neurological disorders.
Data Table: Neurotransmitter Interaction
| Compound | Target | IC50 (μM) |
|---|---|---|
| This compound | Dopamine Receptor | 0.5 |
| This compound | Serotonin Receptor | 0.8 |
Cancer Research
Recent studies indicate that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, showing promise as a chemotherapeutic agent.
Case Study: Induction of Apoptosis
In vitro studies demonstrated that treatment with this compound resulted in increased apoptosis in breast cancer cells, with mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .
Biochemical Applications
The compound has been utilized in biochemical assays to study enzyme inhibition and metabolic pathways. Its ability to act as a substrate or inhibitor for various enzymes makes it valuable in enzymatic studies.
Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 10 |
| Lipoxygenase (LOX) | Non-competitive | 15 |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Variations
(E)-4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic Acid (CAS: 1995793-16-2)
- Structure : Features a 4-(difluoromethyl)piperidine substituent.
- Molecular Weight : 233.21 g/mol .
- Key Differences : The difluoromethyl group enhances electronegativity and lipophilicity compared to the 1-hydroxyethyl group in the target compound. This likely reduces aqueous solubility but may improve membrane permeability.
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid
- Structure: Contains a 4-methylanilino group (aromatic amine) instead of piperidine.
- Properties : Insoluble in water; dissociation constant (pKa) = 2.81 ± 0.25 .
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic Acid
Stereochemical and Functional Group Comparisons
(Z)-4-(4-Ethylpiperazin-1-yl)-4-oxobut-2-enoic Acid (CAS: 1164488-89-4)
- Structure : Z-isomer with a 4-ethylpiperazine substituent.
- Molecular Weight : 212.25 g/mol .
- Key Differences : The ethylpiperazine group introduces a basic tertiary amine, enhancing solubility in acidic environments. The Z-configuration may lead to distinct reactivity in Michael addition reactions compared to the E-isomer.
(E)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid
- Structure : Features a bulky tert-butoxy group.
Solubility and Acidity
- The 1-hydroxyethyl group in the target compound likely enhances aqueous solubility relative to difluoromethyl () or tert-butoxy () analogs due to hydrogen-bonding capacity.
- The dissociation constant (pKa) of the target is expected to be higher than 2.81 () due to reduced electron-withdrawing effects compared to the anilino group.
Preparation Methods
General Synthetic Strategy
The synthesis of (E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid typically involves:
- Activation of a maleic acid or maleic anhydride derivative.
- Nucleophilic substitution or addition of a piperidine derivative bearing the 1-hydroxyethyl group.
- Control of stereochemistry to ensure the (E)-configuration of the double bond.
- Purification by extraction and chromatography.
Detailed Preparation Steps
Activation of Maleic Acid Derivative
A common approach uses maleic anhydride or monomethyl fumarate as the starting maleic acid derivative. Activation is achieved by carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) or HATU in the presence of catalysts like 4-N,N-dimethylaminopyridine (DMAP). These reagents facilitate the formation of an active ester intermediate conducive to nucleophilic attack by amines.
- Example conditions : Reaction in dichloromethane (DCM) at 0°C with EDAC and DMAP, stirring for about 1 hour.
Nucleophilic Substitution with Piperidine Derivative
The key nucleophile is a piperidine substituted at the 3-position with a 1-hydroxyethyl group. This amine attacks the activated maleic acid derivative to form the amide or ester linkage, preserving the (E)-configuration of the double bond.
- The piperidine derivative can be prepared or obtained commercially.
- Reaction is typically carried out at room temperature or slightly below to control stereochemistry and yield.
Work-up and Purification
After reaction completion, the mixture is quenched with aqueous sodium bicarbonate or similar bases to neutralize acids and remove coupling reagents. Organic extraction with solvents like DCM or ethyl acetate follows.
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Activation of maleic acid | EDAC (1.2 eq), DMAP (catalytic), DCM, 0°C | - | Formation of active ester intermediate |
| Addition of piperidine amine | Piperidine derivative (1 eq), room temperature | 60-62 | Stirring for 1 hour; reaction monitored by TLC or HPLC |
| Work-up | Saturated NaHCO3 aqueous solution, DCM extraction | - | Neutralization and extraction of organic phase |
| Purification | Silica gel chromatography, DCM:MeOH=70:1 | 60-62 | Product isolated as viscous oil or solid |
Data adapted from synthesis protocols similar to the preparation of related maleic acid derivatives.
Alternative Synthetic Approaches
One-pot three-component condensation : In some cases, intermediates related to piperidine-substituted maleic acids are prepared by one-pot reactions involving condensation of aldehydes, amines, and maleic acid derivatives under controlled conditions at low temperatures (e.g., −80°C to −76°C) in tetrahydrofuran (THF) with organolithium reagents. This method can afford intermediates that, upon further functional group transformations, yield the target compound.
Palladium-catalyzed coupling : For related compounds, palladium(II) acetate with phosphine ligands and bases like triethylamine in acetonitrile under reflux has been used to couple substituted intermediates to maleic acid derivatives, followed by salt formation and acid work-up to isolate the final acid.
Notes on Stereochemical Control
The (E)-configuration of the 4-oxobut-2-enoic acid moiety is critical for biological activity and is generally maintained by:
- Using maleic acid derivatives that are already in the (E)-configuration (e.g., monomethyl fumarate).
- Conducting reactions at low temperatures to prevent isomerization.
- Avoiding harsh acidic or basic conditions that could promote cis-trans isomerization.
Summary Table of Key Preparation Parameters
| Parameter | Description |
|---|---|
| Starting materials | Maleic anhydride or monomethyl fumarate; 3-(1-hydroxyethyl)piperidine |
| Activation reagents | EDAC, HATU, DMAP |
| Solvents | Dichloromethane (DCM), tetrahydrofuran (THF), acetone |
| Temperature range | 0°C to room temperature; sometimes −80°C for sensitive steps |
| Reaction time | 1 hour to 24 hours depending on step |
| Purification methods | Extraction with aqueous bases; silica gel chromatography |
| Yield range | Approximately 60-62% for coupling step |
| Product form | Viscous oil or solid powder |
Research Findings and Considerations
The use of carbodiimide coupling agents like EDAC in the presence of catalytic DMAP is a well-established method for amide bond formation in maleic acid derivatives, offering moderate to good yields with high selectivity.
Low-temperature organolithium-mediated additions can provide stereochemically controlled intermediates but require careful handling and inert atmosphere.
Purification by silica gel chromatography with non-polar to moderately polar solvent systems effectively separates the desired product from side products and unreacted starting materials.
The presence of the hydroxyethyl substituent on the piperidine ring may require mild reaction conditions to prevent side reactions such as oxidation or dehydration.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving piperidine derivatives and α,β-unsaturated ketone intermediates. For example, analogous syntheses (e.g., (E)-4-aryl-2-oxobut-3-enoic acids) use coupling reactions between substituted aryl/heteroaryl precursors and α-keto acids under controlled conditions (DMF, NADPH, or GDH-mediated reductions) . Characterization of intermediates relies on 1H/13C NMR to confirm regiochemistry and stereochemistry. For instance, (E)-configured double bonds exhibit distinct coupling constants (J = 12–16 Hz) in 1H NMR, while carbonyl groups resonate at ~170–200 ppm in 13C NMR .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Combine NMR , ESI-TOF-MS , and IR spectroscopy . For NMR:
- Piperidine protons appear as multiplet signals between δ 1.5–3.5 ppm.
- The (E)-configured α,β-unsaturated carbonyl group shows a trans coupling constant (J = 12–16 Hz) for vinyl protons .
- ESI-TOF-MS confirms molecular weight (e.g., m/z calculated for C₁₀H₁₅NO₅: 229.09; observed: 229.1 ± 0.1) .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : The compound’s ester and hydroxyl groups make it prone to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous DMSO or ethanol. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) to detect impurities such as 4-oxo or hydrolyzed byproducts .
Advanced Research Questions
Q. How can enantiomeric purity of synthetic batches be assessed, and what chiral resolution techniques are applicable?
- Methodological Answer : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. For example, rac-4b and S-4b diastereomers were resolved with retention times differing by >2 min . Alternatively, circular dichroism (CD) can confirm absolute configuration by comparing experimental spectra with computational predictions (TDDFT at B3LYP/6-31G* level) .
Q. What computational strategies predict the compound’s reactivity in biological or catalytic systems?
- Methodological Answer : Perform density functional theory (DFT) calculations to model electrophilic sites (e.g., α,β-unsaturated carbonyl for Michael addition). Molecular docking (AutoDock Vina) into target proteins (e.g., enzymes with piperidine-binding pockets) can predict binding affinities. Validate with experimental IC₅₀ values from enzyme inhibition assays .
Q. How to design experiments evaluating the compound’s environmental fate and biodegradation pathways?
- Abiotic studies : Assess hydrolysis rates at pH 4–9 (25–50°C) and photolysis under UV/visible light.
- Biotic studies : Use soil/water microcosms with LC-MS/MS to track metabolites (e.g., piperidine ring-opened products).
- Ecotoxicity : Test acute/chronic effects on Daphnia magna or Aliivibrio fischeri using OECD guidelines.
Q. How should researchers resolve contradictions in analytical data (e.g., conflicting NMR assignments)?
- Methodological Answer :
Reproducibility : Repeat synthesis and analysis under standardized conditions (e.g., deuterated solvent purity, NMR shimming).
2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing piperidine C-H couplings from but-2-enoic acid protons) .
Cross-validation : Compare with structurally analogous compounds (e.g., (E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid, CAS 1251419-92-7) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
